molecular formula C8H11F4NO4S B6208862 2-azaspiro[3.3]heptane-6-sulfonyl fluoride, trifluoroacetic acid CAS No. 2703774-78-9

2-azaspiro[3.3]heptane-6-sulfonyl fluoride, trifluoroacetic acid

Cat. No.: B6208862
CAS No.: 2703774-78-9
M. Wt: 293.2
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Description

2-Azaspiro[33]heptane-6-sulfonyl fluoride, trifluoroacetic acid is a compound of significant interest in the field of organic chemistry This compound features a unique spirocyclic structure, which consists of a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azaspiro[3.3]heptane-6-sulfonyl fluoride typically involves the formation of the spirocyclic core followed by the introduction of the sulfonyl fluoride group. One common method starts with the cyclization of appropriate precursors to form the spirocyclic backbone. This can be achieved through a series of nucleophilic substitution reactions and ring-closing steps. For instance, starting from a suitable amine and a dihalide, the spirocyclic structure can be constructed via intramolecular cyclization under basic conditions.

The sulfonyl fluoride group is then introduced through sulfonylation reactions. This often involves the use of reagents such as sulfuryl fluoride (SO2F2) or sulfonyl chlorides in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 2-azaspiro[3.3]heptane-6-sulfonyl fluoride may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptane-6-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a key site for substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the nitrogen atom in the spirocyclic ring.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while hydrolysis results in sulfonic acids.

Scientific Research Applications

2-Azaspiro[3.3]heptane-6-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules, such as proteins and peptides, for studying biological processes.

    Medicine: It is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-azaspiro[3.3]heptane-6-sulfonyl fluoride exerts its effects involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on biomolecules, such as the active sites of enzymes. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.3]heptane-6-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid group instead of a sulfonyl fluoride.

    2-Oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic ring, offering different reactivity and applications.

    2-Azaspiro[3.3]heptane-6-sulfonamide: Features a sulfonamide group, which is less reactive than the sulfonyl fluoride group.

Uniqueness

2-Azaspiro[3.3]heptane-6-sulfonyl fluoride is unique due to the presence of the highly reactive sulfonyl fluoride group, which allows for selective and covalent modification of nucleophilic sites. This reactivity is not as pronounced in similar compounds with different functional groups, making it particularly valuable for applications requiring specific and irreversible modifications.

Properties

CAS No.

2703774-78-9

Molecular Formula

C8H11F4NO4S

Molecular Weight

293.2

Purity

95

Origin of Product

United States

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